molecular formula C14H21FN2O B6150620 5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide CAS No. 1274060-43-3

5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide

Cat. No.: B6150620
CAS No.: 1274060-43-3
M. Wt: 252.33 g/mol
InChI Key: USIPWDGDDRMZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide is a synthetic organic compound with the molecular formula C14H21FN2O It is characterized by the presence of an amino group, a fluorine atom, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide typically involves multiple steps. One common route starts with 2-fluoro-4-nitrotoluene as the raw material. The steps include:

    Oxidation: Potassium permanganate is used to oxidize 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid.

    Chlorination: Thionyl chloride is used to convert 2-fluoro-4-nitrobenzoic acid to 2-fluoro-4-nitrobenzoyl chloride.

    Amination: Methylamine is used to introduce the methylamino group, forming 2-fluoro-4-nitro-N-methylbenzamide.

    Reduction: Palladium on carbon (Pd/C) is used to reduce the nitro group to an amino group, yielding 5-amino-2-fluoro-N-methylbenzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or functionalized benzamide derivatives.

Scientific Research Applications

5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide involves its interaction with specific molecular targets, such as androgen receptors or kinases. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. This makes it a potential candidate for the treatment of diseases like prostate cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide is unique due to the presence of the 4-methylpentan-2-yl group, which can significantly influence its chemical properties and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Properties

CAS No.

1274060-43-3

Molecular Formula

C14H21FN2O

Molecular Weight

252.33 g/mol

IUPAC Name

5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide

InChI

InChI=1S/C14H21FN2O/c1-9(2)7-10(3)17(4)14(18)12-8-11(16)5-6-13(12)15/h5-6,8-10H,7,16H2,1-4H3

InChI Key

USIPWDGDDRMZKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)N(C)C(=O)C1=C(C=CC(=C1)N)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.